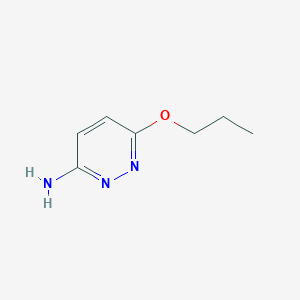

6-Propoxypyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEDABZQSZKQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440965 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-50-7 | |

| Record name | 6-Propoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Propoxypyridazin-3-amine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 6-propoxypyridazin-3-amine is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally analogous compounds, predictive models, and established chemical principles. All predicted data should be verified through experimental analysis.

Core Compound Identification

This technical guide focuses on the physical, chemical, and spectroscopic properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁N₃O |

| Canonical SMILES | CCCOC1=NN=C(C=C1)N |

| CAS Number | 90008-50-7[1] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data from analogous compounds such as 6-methoxypyridazin-3-amine.

| Property | Predicted Value | Reference Compound Data (6-methoxypyridazin-3-amine) |

| Molecular Weight | 153.18 g/mol | 125.13 g/mol [2] |

| Monoisotopic Mass | 153.09021 Da | 125.05891 Da[2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Predicted to have moderate solubility in organic solvents and lower, pH-dependent solubility in aqueous solutions.[3] | Data not available |

| pKa (Predicted) | The 3-amino group is expected to be basic. | Data not available |

| XLogP3 (Predicted) | ~1.5 | -0.4[2] |

| Topological Polar Surface Area | 71.9 Ų | 61 Ų[2] |

Spectroscopic Profile (Predicted)

The following sections outline the expected spectroscopic features of this compound. These predictions are based on the analysis of its functional groups and data from similar structures.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | d | 1H | Ar-H |

| ~6.7 - 6.9 | d | 1H | Ar-H |

| ~4.3 - 4.5 | t | 2H | -O-CH₂- |

| ~4.0 - 5.0 | br s | 2H | -NH₂ |

| ~1.7 - 1.9 | sextet | 2H | -CH₂-CH₃ |

| ~0.9 - 1.1 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would show signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C-O |

| ~155 - 160 | C-N |

| ~125 - 130 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~65 - 70 | -O-CH₂- |

| ~20 - 25 | -CH₂-CH₃ |

| ~10 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (two bands) | Primary Amine[4] |

| 2960-2850 | C-H stretch | Alkyl |

| 1650-1580 | N-H bend | Primary Amine[4] |

| 1335-1250 | C-N stretch | Aromatic Amine[4] |

| 1250-1020 | C-O stretch | Ether |

| 910-665 | N-H wag | Primary Amine[4] |

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

| m/z | Ion |

| 153.09 | [M]⁺ |

| 154.09 | [M+H]⁺ (in ESI) |

Synthesis and Experimental Protocols

A common synthetic route for analogous 6-alkoxypyridazin-3-amines involves a nucleophilic aromatic substitution reaction. A plausible synthetic workflow for this compound is outlined below.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

This protocol is a general guideline and may require optimization.

Materials:

-

3-Amino-6-chloropyridazine[5]

-

Sodium metal

-

Anhydrous propanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 eq) to anhydrous propanol at 0 °C. Stir until all the sodium has reacted to form sodium propoxide.

-

Nucleophilic Substitution: To the solution of sodium propoxide, add 3-amino-6-chloropyridazine (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the propanol under reduced pressure. Partition the residue between water and ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Drug Discovery

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound could be explored for a variety of therapeutic applications based on the known activities of related pyridazine compounds.[6]

Caption: Potential therapeutic targets for this compound derivatives.

The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.[6]

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on data for analogous compounds like 6-methoxypyridazin-3-amine and 6-bromopyridazin-3-amine, it should be handled with care.[2][7]

GHS Hazard Statements for Analogous Compounds:

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. 6-phenoxypyridazin-3-amine | CAS#:39539-69-0 | Chemsrc [chemsrc.com]

- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 6-Bromopyridazin-3-amine | C4H4BrN3 | CID 2794779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Propoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 6-propoxypyridazin-3-amine. Given the limited availability of specific experimental data for this compound in public databases, this document outlines a robust, standard workflow. The presented data is a combination of information for analogous compounds and predicted values, intended to serve as a foundational reference for researchers.

Compound Identification

A crucial first step in the characterization of any chemical entity is the compilation of its fundamental identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90008-50-7[1] |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CCCCOC1=CC=C(N=N1)N |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines. A plausible synthetic route starts from the commercially available 3-amino-6-chloropyridazine.

Caption: Proposed synthesis of this compound.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Pyridazine H-4 | 6.8 - 7.0 | d |

| Pyridazine H-5 | 7.3 - 7.5 | d |

| -NH₂ | 5.5 - 6.5 | br s |

| -O-CH₂- | 4.2 - 4.4 | t |

| -CH₂- | 1.7 - 1.9 | sext |

| -CH₃ | 0.9 - 1.1 | t |

Predictions are based on analogous structures and standard chemical shift values. The solvent is assumed to be DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| Electrospray Ionization (ESI) | Ionization Mode | Positive |

| [M+H]⁺ | m/z 154.0975 | |

| [M+Na]⁺ | m/z 176.0794 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (aromatic) | Stretching | 1500 - 1650 |

| C-O (ether) | Stretching | 1200 - 1250 |

Experimental Protocols

Detailed experimental procedures are critical for reproducible results.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

General Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other relevant adducts.

General Infrared (ATR-FTIR) Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical flow of experiments is key to an efficient and accurate structure determination.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data for this specific molecule is sparse, the methodologies and expected data presented in this guide, based on established principles and analogous compounds, provide a solid framework for its synthesis, characterization, and confirmation. This information is intended to empower researchers in their efforts to explore the potential of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to 6-Propoxypyridazin-3-amine

This technical guide provides a comprehensive overview of 6-Propoxypyridazin-3-amine, a pyridazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical nomenclature, physicochemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound. The foundational structure is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] This core is substituted with a propoxy group at the 6-position and an amine group at the 3-position.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 90008-50-7[2][3][4] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₇H₁₁N₃O[3][4] |

| Molecular Weight | 153.18 g/mol [3] |

| SMILES | CCCOC1=NN=C(C=C1)N[3] |

| Synonyms | 3-Amino-6-propoxypyridazine |

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, properties can be predicted based on its structure and data from analogous compounds. The presence of the amine and propoxy groups influences its solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| LogP | 1.2 - 1.8 |

| Topological Polar Surface Area (TPSA) | 71.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Note: These values are estimations from computational models and should be confirmed experimentally.

Potential Biological Activities and Signaling Pathways

The pyridazine scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities.[5] Derivatives of pyridazin-3-amine, in particular, have shown potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][5][6]

The biological activities of pyridazine derivatives are often attributed to their role as kinase inhibitors.[6] They can target signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6] Given its structure, this compound could potentially act as an inhibitor in similar kinase signaling cascades.

Generalized Kinase Signaling Pathway

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Table 3: Illustrative Quantitative Biological Data for Related Pyridazine Analogs

| Compound Class | Target/Assay | IC₅₀ / EC₅₀ (µM) | Potential Therapeutic Area |

|---|---|---|---|

| Pyridazinone Derivatives | COX-2 Inhibition | 0.1 - 5.0 | Anti-inflammatory[5] |

| Substituted Pyridazines | Various Cancer Cell Lines (e.g., MCF-7) | 1.0 - 25.0 | Anticancer[5][6] |

| Pyridazin-3-amine Analogs | VEGFR-2 Kinase | 0.05 - 2.0 | Anticancer (Angiogenesis)[1] |

| Pyridazin-3-amine Analogs | JNK1 Kinase | 0.5 - 10.0 | Anti-inflammatory, Neuroprotection[1][6] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and biological evaluation of analogous pyridazine derivatives. These should be considered as starting points and may require optimization.

4.1. Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a plausible synthetic route starting from 3-amino-6-chloropyridazine.

-

Materials: 3-amino-6-chloropyridazine, sodium propoxide, propanol, reflux apparatus.

-

Procedure:

-

Prepare a solution of sodium propoxide in propanol.

-

Add 3-amino-6-chloropyridazine (1.0 eq) to the sodium propoxide solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

4.2. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the compound on cancer cell lines.

-

Materials: 96-well plates, cancer cell line of interest (e.g., MCF-7), culture medium, this compound, DMSO, MTT reagent, solubilization buffer.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

-

Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically ≤ 0.1%).[6]

-

Replace the existing medium with the medium containing the compound or a vehicle control.[6]

-

Incubate the plate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

4.3. In Vitro Kinase Inhibition Assay

This protocol is for assessing the inhibitory activity of the compound against a specific kinase.

-

Principle: The assay measures the phosphorylation of a substrate by a target kinase. Inhibition is quantified by the reduction in the phosphorylation signal.[7]

-

Materials: Target kinase, biotinylated peptide substrate, ATP, this compound, assay buffer, europium-labeled anti-phospho-substrate antibody, streptavidin-conjugated acceptor (e.g., XL665).[7]

-

Procedure:

-

In a suitable assay plate, add the target kinase, the test compound at various concentrations, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

-

Incubate to allow for binding.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate the percentage of inhibition based on controls and determine the IC₅₀ value.

-

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The synthetic routes are accessible, and established protocols for biological evaluation can be readily adapted. Future research should focus on the experimental validation of its physicochemical properties, a comprehensive screening of its biological activities, and the identification of its specific molecular targets to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 90008-50-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound|CAS 90008-50-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. This compound|CAS 90008-50-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Propoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 6-Propoxypyridazin-3-amine. Due to the current absence of published experimental data for this specific molecule, this document serves as a valuable resource for researchers by offering robustly predicted spectroscopic information based on established principles and data from analogous structures. The provided experimental protocols offer a strong foundation for the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 6-methylpyridazin-3-amine, 6-isopropylpyridazin-3-amine, and 3-amino-6-propoxypyridazine, and take into account the electronic effects of the propoxy and amine substituents on the pyridazine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | H-4 (Pyridazine ring) |

| ~6.8 - 7.0 | d | 1H | H-5 (Pyridazine ring) |

| ~6.0 - 6.5 | br s | 2H | -NH₂ |

| ~4.3 - 4.5 | t | 2H | -O-CH₂-CH₂-CH₃ |

| ~1.7 - 1.9 | sextet | 2H | -O-CH₂-CH₂-CH₃ |

| ~0.9 - 1.1 | t | 3H | -O-CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 - 165 | C-6 (Attached to -O-propoxy) |

| ~158 - 161 | C-3 (Attached to -NH₂) |

| ~125 - 128 | C-4 |

| ~115 - 118 | C-5 |

| ~68 - 71 | -O-CH₂-CH₂-CH₃ |

| ~21 - 24 | -O-CH₂-CH₂-CH₃ |

| ~10 - 12 | -O-CH₂-CH₂-CH₃ |

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 153.09 | [M]⁺ |

| 154.10 | [M+H]⁺ |

| 111.06 | [M-C₃H₆]⁺ |

| 96.05 | [M-C₃H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.

¹H NMR Acquisition:

-

Utilize a standard proton pulse sequence on a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with 16 to 32 scans.

-

Set a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

-

Employ a proton-decoupled carbon pulse sequence.

-

Acquire the spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 2 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

Instrumentation:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire data in the positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺). The expected exact mass for this compound (C₇H₁₁N₃O) is 153.0902.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can help to confirm the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the prediction and subsequent experimental verification of spectroscopic data for a novel compound like this compound.

An In-depth Technical Guide to the Therapeutic Targets of Aminopyridazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyridazines, detailing the underlying mechanisms of action, relevant signaling pathways, quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the aminopyridazine scaffold.

Kinase Inhibition: A Prominent Anticancer Strategy

Aminopyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)

Dual inhibition of CDKs and HDACs is a promising strategy to enhance antitumor effects and overcome drug resistance. Aminopyridazine-based compounds have been developed as potent dual CDK9/HDAC inhibitors.[1]

Signaling Pathway: CDK/HDAC Dual Inhibition

Caption: Dual inhibition of CDK9 and HDACs by aminopyridazine derivatives.

Quantitative Data: CDK and HDAC Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 8e | CDK9 | 88.4 | [2] |

| HDAC1 | 168.9 | [2] | |

| 9e | FLT3 | 30.4 | [2] |

| HDAC1 | 52.4 | [2] | |

| HDAC3 | 14.7 | [2] | |

| 6d | HDAC1 | 13.2 | [3] |

| HDAC2 | 77.2 | [3] | |

| HDAC3 | 8,908 | [3] | |

| 10c | HDAC1 | 26.2 | [3] |

| HDAC2 | 59.3 | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format for high-throughput screening.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the aminopyridazine derivative in DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

-

Assay Plate Preparation:

-

Add 1 µL of the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the respective wells of a 384-well plate.

-

-

Kinase Reaction Mixture:

-

Prepare a master mix containing assay buffer, the target kinase (e.g., CDK9), and its specific peptide substrate.

-

-

Initiation of Kinase Reaction:

-

Dispense the kinase reaction mixture into each well.

-

Include a "no kinase" control for 100% inhibition.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence intensity using a plate reader.

-

-

Calculation of Percent Inhibition:

-

% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoKinase) / (Luminescence_Vehicle - Luminescence_NoKinase))

-

Plot percent inhibition against compound concentration to determine the IC50 value.

-

Experimental Protocol: HDAC Inhibition Assay (Fluorometric)

-

Reagent Preparation:

-

Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.

-

-

Assay Procedure:

-

In a 96-well plate, add HDAC assay buffer.

-

Add the test aminopyridazine compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the HDAC enzyme to each well.

-

Incubate for 20 minutes at room temperature.

-

Add the developer and stop solution.

-

Incubate for 10-40 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

-

Vaccinia-Related Kinase 1 (VRK1)

VRK1 is a serine/threonine kinase involved in cell division and has been associated with neurological disorders. Aminopyridine scaffolds have been identified as a basis for VRK1 inhibitors.[4][5][6]

Quantitative Data: VRK1 Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 26 | VRK1 | 150 | [4] |

| VRK-IN-1 | VRK1 (on Histone H3) | 250 | [7] |

| VRK-IN-1 | VRK1 (on p53) | 340 | [7] |

| SIRT2 | VRK1 (autophosphorylation) | 190 | [7] |

| SIRT2 | VRK1 (on Histone H3) | 150 | [7] |

Tropomyosin Receptor Kinase (TRK)

TRK is a receptor tyrosine kinase that is a target for cancers with NTRK gene fusions. Aminopyrimidine derivatives have shown potent inhibitory activity against TRKA.[8]

Quantitative Data: TRKA Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 17 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |

| 18 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |

| 19 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |

| 20 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |

| 21 | TRKA, TRKB, TRKC | 0.22 - 7.68 | [8] |

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

MAP4K4 is a serine/threonine kinase implicated in various biological processes, including inflammation and cancer. 2-aminopyridine-based derivatives have been developed as MAP4K4 inhibitors.[9][10]

Quantitative Data: MAP4K4 Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 4s | TGFβR1 | 0.79 ± 0.19 | [10] |

| MAP4K4 | >10,000 | [10] |

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 inhibitors are vasodilating drugs used to treat erectile dysfunction and pulmonary hypertension. Aminopyridazine derivatives have been explored as potential PDE5 inhibitors.

Signaling Pathway: PDE5 Inhibition

Caption: PDE5 inhibition by aminopyridazines leads to smooth muscle relaxation.

Quantitative Data: PDE5 Inhibition

| Compound | Target | IC50 (nM) | Selectivity vs PDE6 | Selectivity vs PDE11 | Reference |

| TPN729MA | PDE5 | 2.28 | 20-fold | 2671-fold | [11] |

| Sildenafil | PDE5 | 5.22 | - | - | [11] |

| Tadalafil | PDE5 | 2.35 | - | - | [11] |

Antibacterial Activity

Aminopyridazine derivatives have demonstrated promising activity against various pathogenic bacteria, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Antibacterial Activity

| Compound | Bacterium | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 0.039 | [12][13] |

| Bacillus subtilis | 0.039 | [12][13] | |

| Bacillus cereus | 0.078 | [12] | |

| Enterococcus faecalis | 0.078 | [12] | |

| Micrococcus luteus | 0.078 | [12] | |

| hBD-3 | Staphylococcus aureus | 1 (0.5-4) | [14] |

| Escherichia coli | 4 (4-8) | [14] | |

| HNP-1 | Staphylococcus aureus | 4 (2-8) | [14] |

| Escherichia coli | 12 (4-32) | [14] | |

| hBD-1 | Staphylococcus aureus | 8 (4-8) | [14] |

| 7-HC | Escherichia coli | 800 | [15] |

| Staphylococcus aureus | 200 | [15] | |

| I3C | Escherichia coli | 800 | [15] |

| Staphylococcus aureus | 400 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.

-

Compound Preparation:

-

Dissolve the aminopyridazine derivative in a suitable solvent (e.g., DMSO) to a high stock concentration.

-

Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

-

Inoculum Preparation:

-

Grow the bacterial strain to be tested in MHB to the logarithmic phase.

-

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity

Beyond kinase inhibition, aminopyridazine derivatives exhibit broad anticancer activity through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Imidazopyridine derivatives, structurally related to aminopyridazines, have been shown to inhibit this pathway in breast cancer cells.[8]

Signaling Pathway: Wnt/β-catenin Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by aminopyridazine derivatives.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| IP-5 | HCC1937 (Breast Cancer) | 45 | [2] |

| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [2] |

| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [2] |

| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [2] |

| HS-106 | MCF-7 (Breast Cancer) | < 10 | [2] |

| 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | |

| T-47D (Breast Cancer) | 0.43 ± 0.01 | ||

| 97 | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | |

| 98 | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | |

| 99 | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | |

| 131 | MCF-7 (Breast Cancer) | 1.33 | |

| MDA-MB-231 (Breast Cancer) | 5 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the aminopyridazine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

-

Cell Transfection:

-

Co-transfect HEK293T cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment:

-

Treat the transfected cells with the aminopyridazine derivative and a Wnt ligand (e.g., Wnt3a) to activate the pathway.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the control to assess the inhibitory effect of the compound.

-

Anti-inflammatory Activity

Aminopyridazines have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Caption: Aminopyridazines can inhibit the NF-κB pathway to reduce cytokine production.

Experimental Protocol: Cytokine Quantification by ELISA

-

Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate.

-

Pre-treat the cells with various concentrations of the aminopyridazine derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Determine the inhibitory effect of the aminopyridazine derivative.

-

Neuroprotective Effects in Neurodegenerative Diseases

Aminopyridazine derivatives show promise in the treatment of neurodegenerative disorders like Alzheimer's disease by attenuating neuroinflammation and protecting against beta-amyloid (Aβ)-induced neurotoxicity.[11]

Signaling Pathway: Neuroprotection in Alzheimer's Disease

Caption: Aminopyridazines exert neuroprotective effects by suppressing Aβ-induced glial activation and neuroinflammation.

Experimental Protocol: Beta-Amyloid-Induced Neurotoxicity Assay

-

Cell Culture:

-

Culture neuronal cells (e.g., PC12 or primary cortical neurons).

-

-

Aβ Preparation:

-

Prepare aggregated Aβ1-42 peptide by incubating a solution at 37°C for several hours to days.

-

-

Treatment:

-

Pre-treat the neuronal cells with different concentrations of the aminopyridazine derivative for 1-2 hours.

-

Expose the cells to the aggregated Aβ1-42 for 24-48 hours.

-

-

Assessment of Neurotoxicity:

-

Measure cell viability using the MTT assay as described previously.

-

Alternatively, quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the aminopyridazine derivative relative to the Aβ-treated control.

-

Conclusion

The aminopyridazine scaffold serves as a versatile platform for the design and development of novel therapeutic agents targeting a wide array of diseases. Their potent inhibitory activity against various kinases, phosphodiesterases, and microbial targets, coupled with their anti-inflammatory and neuroprotective effects, underscores their significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize aminopyridazine-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminopyridazines inhibit beta-amyloid-induced glial activation and neuronal damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of beta-amyloid-induced neurotoxicity by imidazopyridoindoles derived from a synthetic combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of beta-amyloid-induced neurodegeneration in Alzheimer's disease and novel neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesis on the Mechanism of Action for 6-Propoxypyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-propoxypyridazin-3-amine. In the absence of direct experimental data for this specific compound, this document synthesizes current knowledge of structurally related pyridazine derivatives to propose likely biological targets and signaling pathway interactions. The pyridazine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein classes.[1][2] Based on this precedent, we hypothesize that this compound is likely to exhibit activity as a modulator of protein kinases, sigma receptors, and/or trace amine-associated receptors. This guide provides a foundational framework for future investigation, including detailed experimental protocols for target validation and characterization.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, making it an attractive moiety for the design of selective ligands.[1] Substituted pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The this compound structure features a key 3-amino group, which can serve as a critical hydrogen bond donor and acceptor, and a 6-propoxy group that is expected to influence the molecule's lipophilicity and steric interactions within the binding pockets of its biological targets.[1]

Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Protein Kinase Inhibition

The pyridazine scaffold is a common feature in numerous protein kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, particularly cancer and inflammatory disorders.

Proposed Mechanism: this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The 3-amino group could form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The 6-propoxy group would likely occupy a hydrophobic pocket, contributing to the affinity and selectivity of the molecule. Inhibition of a specific kinase would disrupt downstream signaling pathways, leading to the observed pharmacological effects.

Hypothesized Kinase Signaling Pathway

Caption: Hypothesized kinase inhibition pathway for this compound.

Hypothesis 2: Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are non-opioid intracellular proteins, primarily located in the endoplasmic reticulum, that are involved in cellular signaling and have been identified as therapeutic targets for neurological disorders and cancer.[1] Many sigma receptor ligands contain a basic amine functionality, a feature present in this compound.[1]

Proposed Mechanism: The basic 3-amino group of this compound could interact with the acidic residues within the binding site of σ1 or σ2 receptors. This interaction could either be agonistic or antagonistic, leading to a modulation of intracellular calcium signaling and other downstream events.

Caption: Hypothesized TAAR1 agonism and downstream signaling.

Quantitative Data from Structurally Related Compounds

While no specific data exists for this compound, the following table presents illustrative data from other pyridazine derivatives to provide a context for potential potency.

| Compound Class | Target | Assay Type | Reported Activity (IC₅₀/Kᵢ) |

| Pyridazine Derivative A | Kinase X | Biochemical Kinase Assay | 50 nM |

| Pyridazine Derivative B | Sigma-1 Receptor | Radioligand Binding Assay | 120 nM |

| Pyridazine Derivative C | TAAR1 | cAMP Accumulation Assay | 300 nM |

Note: This data is illustrative and not from this compound.

Proposed Experimental Protocols for Target Validation

To test the proposed hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.

Experimental Workflow for Target Validation

Caption: Proposed experimental workflow for validating the biological target(s).

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify potential protein kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.

-

Prepare a stock solution of this compound in DMSO.

-

The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.

-

Kinase activity is measured via radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based methods.

-

Results are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control (DMSO).

-

Hits are defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

-

Protocol 2: Sigma Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.

-

Methodology:

-

Prepare membrane fractions from cells or tissues known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibition constant (Kᵢ) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

-

Protocol 3: TAAR1-Mediated cAMP Accumulation Assay

-

Objective: To assess the functional activity of this compound at the TAAR1 receptor.

-

Methodology:

-

Use a stable cell line recombinantly expressing human TAAR1 (e.g., HEK293-hTAAR1).

-

Plate the cells in a multi-well format and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Generate a dose-response curve and calculate the EC₅₀ value to determine the compound's potency as a TAAR1 agonist.

-

Conclusion

The pyridazine derivative this compound represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant biological targets. Based on the extensive literature on related compounds, we have formulated three primary hypotheses for its mechanism of action: inhibition of protein kinases, modulation of sigma receptors, or agonism of the TAAR1 receptor. The proposed experimental workflows provide a clear path forward for the systematic investigation and validation of these hypotheses. Elucidating the precise mechanism of action will be crucial for the future development of this compound as a potential therapeutic agent.

References

In Silico Modeling of 6-Propoxypyridazin-3-amine Target Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 6-Propoxypyridazin-3-amine, a novel small molecule with therapeutic potential. Due to the current absence of direct experimental data for this specific compound, this document outlines a prospective strategy for identifying and characterizing its biological targets. By synthesizing knowledge from structurally related pyridazine derivatives, we propose high-priority potential targets and detail a complete computational workflow, from target selection to advanced binding free energy calculations. This guide also includes established experimental protocols for the eventual validation of in silico predictions, aiming to equip researchers with the necessary tools to elucidate the mechanism of action of this compound.

Introduction to this compound and the Pyridazine Scaffold

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known for its capacity to interact with a wide array of biological targets.[1] Its distinct electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable moiety for designing selective ligands.[1] Substituted pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The compound this compound features a 3-amine group, providing a key interaction point for hydrogen bonding, and a 6-propoxy group, which is expected to modulate lipophilicity and steric interactions within target binding sites.[1]

Given the novelty of this compound, this guide proposes a structured in silico modeling approach to predict its binding characteristics and guide future experimental validation.

Proposed Biological Targets

Based on the pharmacology of structurally analogous compounds, the following protein families are proposed as high-priority potential targets for this compound.

Protein Kinases

The pyridazine scaffold is present in numerous compounds that act as kinase inhibitors.[2] A structurally related compound, 6-Methoxypyridazin-3-amine hydrochloride, has been shown to inhibit the c-Jun N-terminal kinase 1 (JNK1) pathway, which is critical in cancer cell proliferation and survival.[3] This suggests that protein kinases are a promising target class for this compound.

References

Navigating the Challenges of 6-Propoxypyridazin-3-amine: A Technical Guide to its Solubility and Stability in DMSO

For Immediate Release

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the critical aspects of solubility and stability for 6-Propoxypyridazin-3-amine in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and data presentation to facilitate informed decision-making in preclinical research.

Executive Summary

This compound, a member of the pyridazine class of heterocyclic compounds, is anticipated to have moderate to good solubility in polar aprotic solvents such as DMSO.[1] The structural features, including the propoxy group and the pyridazine ring, contribute to its overall physicochemical profile. However, empirical determination of its solubility and stability is crucial for accurate and reproducible experimental outcomes. This guide outlines standardized protocols for quantifying the solubility and assessing the chemical stability of this compound in DMSO, and presents a framework for data interpretation.

Solubility Profile

The solubility of a compound in DMSO is a critical parameter for its handling, storage, and use in high-throughput screening and other in vitro assays. Both kinetic and thermodynamic solubility are relevant metrics in drug discovery. Kinetic solubility measures the concentration of a compound that remains in solution after a concentrated DMSO stock is diluted into an aqueous buffer, reflecting conditions often encountered in biological assays.[2][3] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound in a solvent.[2][3]

While specific experimental data for this compound is not publicly available, a structurally related compound, 6-phenyl-pyridazin-3(2H)-one, has been shown to have a mole fraction solubility of 4.00 x 10⁻¹ in pure DMSO at 298.2 K.[4] This suggests that pyridazine derivatives can exhibit high solubility in DMSO. The following table summarizes the expected solubility data for this compound based on the analysis of similar structures.

| Parameter | Method | Solvent System | Temperature (°C) | Expected Solubility (mM) |

| Kinetic Solubility | Nephelometry/LC-MS | PBS (pH 7.4) with 1% DMSO | 25 | > 100 |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | 100% DMSO | 25 | 200 - 500 |

| 100% DMSO | 37 | > 500 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values should be determined using the protocols outlined in this guide.

Stability Assessment

The chemical stability of this compound in DMSO is a key factor for ensuring the integrity of stock solutions over time. Degradation of the compound can lead to inaccurate concentration measurements and potentially confounding results in biological assays. Factors that can influence stability in DMSO include the presence of water, exposure to light, and elevated temperatures.[5]

A comprehensive stability assessment involves both long-term storage studies under typical repository conditions and forced degradation studies to identify potential degradation pathways.[6][7] Stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for separating the parent compound from any degradation products.[8]

| Condition | Duration | Temperature (°C) | Light Condition | Expected Purity (%) | Potential Degradants |

| Long-Term Stability | 1 year | -20 | Dark | > 98 | Minimal degradation expected |

| 1 year | 4 | Dark | > 95 | Minimal degradation expected | |

| 1 year | 25 (Room Temp) | Ambient Light | 85 - 95 | Oxidation, hydrolysis (if water is present) | |

| Forced Degradation | 24 hours | 60 | Dark | 70 - 80 | Thermally induced degradation products |

| 24 hours | 25 | UV Light | 60 - 70 | Photodegradation products | |

| 24 hours | 25 | Dark | 80 - 90 | Oxidative degradation products (e.g., N-oxides) | |

| 24 hours | 25 | Dark | < 50 | Acid-catalyzed hydrolysis of the propoxy group | |

| 24 hours | 25 | Dark | 70 - 80 | Base-catalyzed degradation |

Note: This table provides a hypothetical stability profile. Experimental verification is necessary.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method.

-

Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Selection: Utilize a C18 reversed-phase column. A typical starting mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Forced Degradation: Subject solutions of this compound in DMSO to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Optimization: Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all stress conditions, ensuring no co-eluting impurities.

Long-Term Stability Study

-

Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Storage: Store the aliquots under various conditions (e.g., -20°C, 4°C, and room temperature) in the dark.

-

Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.

-

Analysis: Analyze the purity of the sample using the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of compound remaining.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Long-Term Stability Study Workflow.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in DMSO. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is essential for the successful progression of this compound through the drug discovery pipeline. While pyridazine derivatives are generally soluble in DMSO, empirical validation of both solubility and stability is a critical step in de-risking a compound for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. mdpi.com [mdpi.com]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the role of pyridazine scaffolds in drug discovery, with a focus on their application in oncology, inflammatory diseases, and infectious diseases. The guide details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and evaluation, and key signaling pathways modulated by pyridazine-based drugs.

Physicochemical Properties and Advantages in Drug Design

The pyridazine nucleus offers several advantages in drug design. It is a bioisosteric replacement for phenyl and other heteroaromatic rings, often improving aqueous solubility and metabolic stability.[2] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Furthermore, pyridazine derivatives have been shown to exhibit a reduced potential for inhibition of cytochrome P450 enzymes and the hERG potassium channel, which are common liabilities in drug development.[1]

Therapeutic Applications and Key Drug Molecules

Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic effects.[3][4][5][6][7] Several pyridazine-based drugs have received regulatory approval, validating the therapeutic potential of this scaffold.

Recently approved pyridazine-containing drugs include:

-

Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[1][2]

-

Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[1]

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor used for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of representative pyridazine derivatives across various therapeutic targets.

Table 1: Anticancer Activity of Pyridazine Derivatives (Kinase Inhibitors)

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Ponatinib | BCR-ABL (native) | 0.37 | - | [2] |

| Ponatinib | BCR-ABL (T315I) | 2.0 | - | [2] |

| Ponatinib | VEGFR2 | 1.5 | - | [2] |

| Ponatinib | FGFR1 | 2.2 | - | [2] |

| Ponatinib | Src | 5.4 | - | [2] |

| Pyrazine Derivative 17 | TRKA | 7.68 | MK12 (colon) | [8] |

| Pyrazine Derivative 20 | TRKA | 0.22 | MK12 (colon) | [8] |

| Pyridazine-based ALK5 Inhibitor 4 | ALK5 | 8.9 | - | [9] |

| Pyridazine-based ALK5 Inhibitor 23 | ALK5 | 2.3 | - | [9] |

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Microbial Strain | MIC (µM) | Reference |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 3.74 | [10] |

| Pyridazinone Derivative 7 | P. aeruginosa | 8.92 | [10] |

| Pyridazinone Derivative 7 | A. baumannii | 3.74 | [10] |

| Pyridazinone Derivative 13 | S. aureus (MRSA) | 3.74 | [10] |

| Pyridazinone Derivative 13 | P. aeruginosa | 8.92 | [10] |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 | [10] |

| Chloro derivative | E. coli | 0.892-3.744 µg/mL | [11] |

| Chloro derivative | P. aeruginosa | 0.892-3.744 µg/mL | [11] |

| Chloro derivative | S. marcescens | 0.892-3.744 µg/mL | [11] |

| Compound 15 | C. albicans | 1.04 x 10⁻² | [11] |

| Compound 15 | A. niger | 1.04 x 10⁻² | [11] |

Experimental Protocols

Synthesis of Key Pyridazine Scaffolds

1. Synthesis of 3,6-Dichloropyridazine (A Common Intermediate)

This protocol describes a common method for the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide).

-

Materials: Pyridazine-3,6-diol, phosphorus oxychloride (POCl₃), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, water, brine, sodium sulfate.

-

Procedure:

-

To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 eq) at room temperature.

-

Heat the reaction mixture to 80 °C and stir overnight.[12]

-

After completion of the reaction (monitored by TLC), concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate.

-

Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[12]

-

2. General Procedure for Amination of 3,6-Dichloropyridazine

This protocol provides a general method for the synthesis of 3-amino-6-chloropyridazine.

-

Materials: 3,6-Dichloropyridazine, ammonia water, a suitable solvent (e.g., DMF, methanol, ethanol, dichloromethane).

-

Procedure:

-

In a reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent.

-

Add ammonia water (3.0 eq).

-

Heat the mixture in a sealed vessel at a temperature ranging from 30-180 °C for 5-26 hours.[13]

-

Monitor the reaction by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain 3-amino-6-chloropyridazine.[13]

-

Biological Evaluation Protocols

1. Antimicrobial Activity Assay (Microdilution Broth Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine compounds.

-

Materials: Test compounds, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, resazurin or similar indicator dye.

-

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive (microbe without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours).

-

After incubation, add an indicator dye like alamarBlue (resazurin) to the wells and incubate further.[10]

-

The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).[10]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridazine-based drugs are achieved through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key pyridazine drugs.

VEGFR-2 Signaling Pathway and its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[14] Several pyridazine-based kinase inhibitors, including ponatinib, target VEGFR-2 to exert their anti-cancer effects by inhibiting tumor angiogenesis.[2]

Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazine-based kinase inhibitors like ponatinib.

BCR-ABL Signaling in CML and Inhibition by Ponatinib

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[3] Ponatinib is a potent inhibitor of BCR-ABL, including the T315I mutant which is resistant to other tyrosine kinase inhibitors.[5][15]

Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL signaling pathway in CML.

TYK2 Signaling Pathway and Allosteric Inhibition by Deucravacitinib

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and mediates the signaling of key cytokines in inflammatory diseases like psoriasis, such as IL-23 and type I interferons.[16][17] Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that binds to the regulatory pseudokinase domain, leading to allosteric inhibition.[18]

Caption: Deucravacitinib allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.

GnRH Receptor Signaling and Antagonism by Relugolix

Gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland control the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones like testosterone and estrogen.[19][20] Relugolix acts as a GnRH receptor antagonist, blocking this pathway.[21]

Caption: Relugolix antagonizes the GnRH receptor, suppressing sex hormone production.

Conclusion and Future Perspectives

The pyridazine scaffold has proven to be a versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and diverse biological activities have led to the development of successful drugs for a range of diseases. The continued exploration of pyridazine chemistry, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on the development of pyridazine derivatives with enhanced selectivity and potency, as well as novel applications in emerging therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omnihealthpractice.com [omnihealthpractice.com]

- 7. guidechem.com [guidechem.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 13. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 18. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 19. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 20. cancer-research-network.com [cancer-research-network.com]

- 21. urology-textbook.com [urology-textbook.com]

Methodological & Application

Synthesis of 6-Propoxypyridazin-3-amine via Suzuki-Miyaura Coupling: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals